3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms. The presence of a quinazolinone moiety suggests that it might have biological activity, as quinazolinone derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a sulfanyl group (-SH), and a 3,4-dichlorophenyl group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinazolinone moiety might undergo reactions typical of amides, such as hydrolysis. The sulfanyl group might be susceptible to oxidation, and the 3,4-dichlorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Pharmacological Research
This compound has been identified as having a similar pharmacological profile to cocaine-like substances such as indatraline and troparil . It’s used in studies to understand the metabolism of new psychoactive substances, particularly their metabolic fate in rat urine and human liver S9 fraction (pHLS9). The research helps in identifying potential therapeutic targets and understanding the drug’s interaction with biological systems.
Agrochemical Applications
As a phenyl urea derivative, this compound is used as a pre-emergent agrochemical . It’s involved in the development of herbicides that prevent the growth of weeds by inhibiting photosynthesis. This application is crucial for increasing crop yield and ensuring food security.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis . It’s utilized in the synthesis of various organic compounds due to its reactive sulfanyl group, which can be further modified to produce a wide range of chemicals.
Pharmaceutical Development
In pharmaceuticals, this compound is used as a building block for the synthesis of more complex molecules . Its structural features make it a valuable intermediate in the design of new drugs, especially in the field of central nervous system disorders.
Dye Manufacturing
The compound finds its application in the dye industry as a precursor for the synthesis of dyes . Its chemical structure allows for the attachment of various functional groups, enabling the creation of dyes with specific properties for textiles and other materials.
Metabolic Profiling
The study of its metabolism provides insights into the metabolic pathways of related substances . By understanding how it’s metabolized, researchers can predict the behavior of similar compounds in biological systems, which is essential for drug safety assessments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPQURIYITFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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